

A Comparative Crystallographic Analysis of N-Substituted Benzenesulfonamides

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzenesulfonamide

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This guide provides an objective comparison of the X-ray crystallographic data for a selection of N-substituted benzenesulfonamides. By presenting experimental data in a structured format, this guide aims to facilitate a deeper understanding of the structure-property relationships within this important class of compounds, which are prevalent in medicinal chemistry. Detailed experimental protocols for synthesis and crystallization are provided, alongside visualizations of experimental workflows and structural relationships.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for five distinct N-substituted benzenesulfonamide derivatives, allowing for a direct comparison of their solid-state structures. The chosen examples illustrate the impact of varying N-substituents on the crystal lattice.

Parameter	N-(2-iodophenyl) benzenesulfonamide[1][2][3]	N-(4,5-difluoro-2-iodophenyl) benzenesulfonamide[1][2][3]	N-allyl-N-benzyl-4-methylbenzenesulfonamide[4][5][6]	4-methyl-N-(4-methylbenzyl) benzenesulfonamide[7]	(E)-N-(2-styrylphenyl) benzenesulfonamide[8][9]
Molecular Formula	C ₁₂ H ₁₀ INO ₂ S	C ₁₂ H ₈ F ₂ INO ₂ S	C ₁₇ H ₁₉ NO ₂ S	C ₁₅ H ₁₇ NO ₂ S	C ₂₀ H ₁₇ NO ₂ S
Crystal System	Monoclinic	Triclinic	Orthorhombic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P-1	Pna2 ₁	P2 ₁	P2 ₁ /c
a (Å)	13.7320(1)	-	18.6919(18)	-	13.7320(1)
b (Å)	8.2475(1)	-	10.5612(10)	-	8.2475(1)
c (Å)	15.5387(2)	-	8.1065(8)	-	15.5387(2)
α (°)	90	-	90	-	90
β (°)	107.505(1)	-	90	-	107.505(1)
γ (°)	90	-	90	-	90
Volume (Å ³)	1678.33(3)	-	1600.3(3)	-	1678.33(3)
Z	4	-	4	-	4
Key Intermolecular Interactions	N-H...O hydrogen bonds forming chains	N-H...O hydrogen bonds forming dimers	C-H...N hydrogen bonds, C-H...π interactions	N-H...O hydrogen bonds forming ribbons, C-H...π interactions	N-H...O and C-H...O hydrogen bonds, C-H...π interactions

Experimental Protocols

The synthesis and crystallization of N-substituted benzenesulfonamides generally follow established organic chemistry methodologies. Below are detailed protocols representative of the synthesis and single-crystal X-ray diffraction analysis for the compounds discussed.

General Synthesis of N-Aryl Benzenesulfonamides

A common method for the synthesis of N-aryl benzenesulfonamides involves the reaction of an appropriate aniline derivative with a benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Example Protocol for N-(2-iodophenyl)benzenesulfonamide:[2]

- **Dissolution:** 2-iodoaniline (9.17 mmol) is dissolved in dry dichloromethane (10 ml).
- **Addition of Reagents:** Benzenesulfonyl chloride (11.01 mmol) and pyridine (13.76 mmol) are slowly added to the solution.
- **Reaction:** The mixture is stirred at room temperature for 8 hours under a nitrogen atmosphere.
- **Work-up:** The reaction mixture is poured into ice water containing concentrated HCl, extracted with dichloromethane, washed with water, and dried over sodium sulfate.
- **Purification:** The solvent is removed in vacuo, and the crude product is triturated with diethyl ether to yield the final product.

General Synthesis of N-Alkyl/Benzyl Benzenesulfonamides

For N-alkyl or N-benzyl substituted benzenesulfonamides, a two-step process is often employed, starting with the synthesis of the corresponding primary sulfonamide followed by alkylation or benzylation.

Example Protocol for N-allyl-N-benzyl-4-methylbenzenesulfonamide:[4]

- **Synthesis of N-allyl-4-methylbenzenesulfonamide:** p-Toluenesulfonyl chloride is reacted with allylamine in the presence of a base like pyridine in dichloromethane.

- **Benzylation:** The resulting N-allyl-4-methylbenzenesulfonamide (4.28 mmol) is dissolved in tetrahydrofuran. Benzyl bromide (4.29 mmol) and a solution of sodium hydroxide (5.35 mmol) are added, and the mixture is stirred for 24 hours at room temperature.
- **Isolation:** The resulting white precipitate is isolated by vacuum filtration.
- **Crystallization:** The crude product is recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

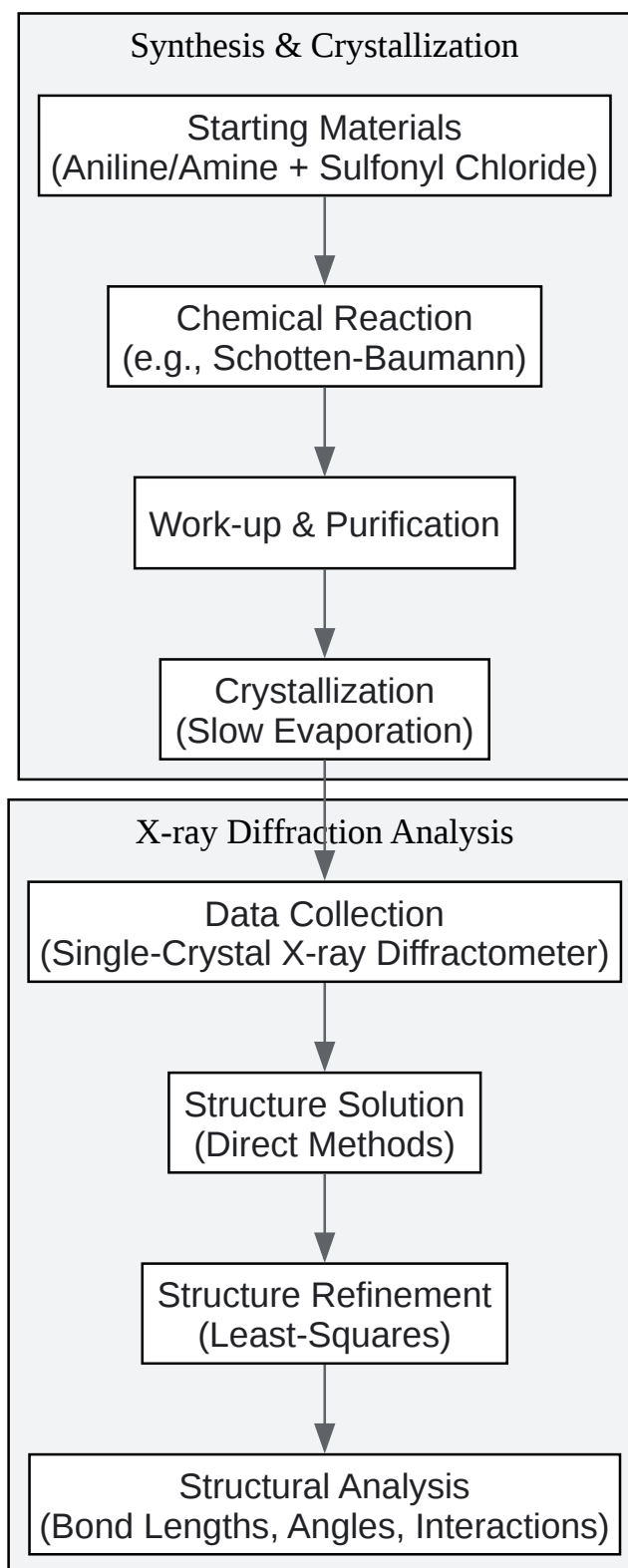
Single crystals of the synthesized compounds are typically grown by slow evaporation of a suitable solvent at room temperature. The crystallographic data is then collected using a single-crystal X-ray diffractometer.

General Procedure:

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data is collected at a specific temperature (e.g., 173.15 K or 296 K) using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

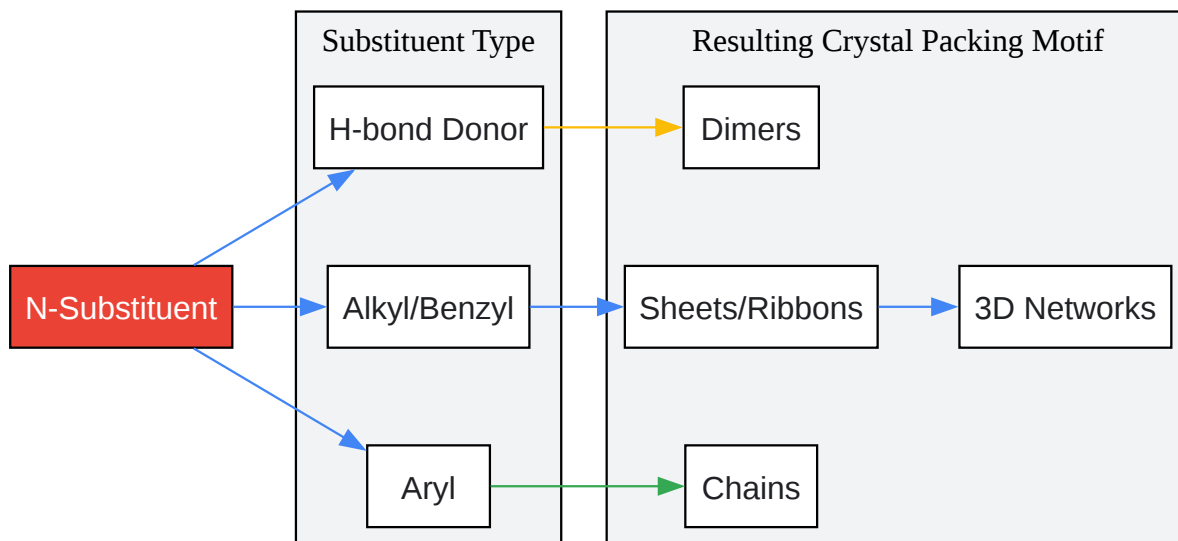
Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the crystallographic analysis of N-substituted benzenesulfonamides.



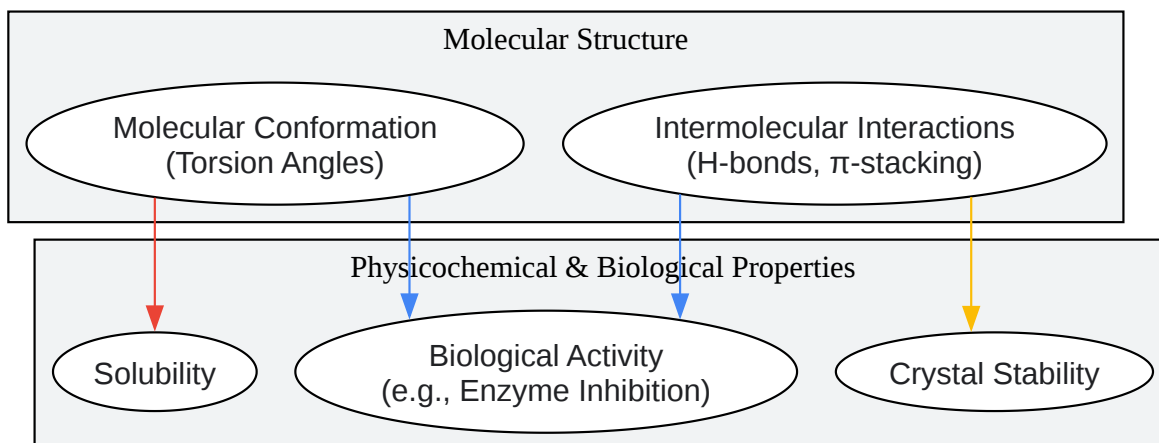
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Experimental Workflow for X-ray Crystallography



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Influence of N-Substituents on Crystal Packing



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Conceptual Structure-Activity Relationship

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